Isoquinoline, 1-methyl-, hydrochloride
Description
1-Methylisoquinoline hydrochloride belongs to the class of isoquinoline alkaloids . These natural and synthetic compounds exhibit diverse biological activities. Isoquinoline alkaloids, including the 1,2,3,4-tetrahydroisoquinolines (THIQ) , have garnered significant attention due to their potential therapeutic applications against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The core scaffold of 1-methylisoquinoline hydrochloride can be synthesized using various strategies. Commonly used synthetic approaches involve cyclization reactions, such as the Pictet–Spengler reaction , which forms the tetrahydroisoquinoline ring system. Researchers have explored both natural and synthetic sources to obtain these compounds .
Molecular Structure Analysis
The molecular formula of 1-methylisoquinoline hydrochloride is C₁₀H₉N , with a molecular weight of approximately 143.19 g/mol . Its structure consists of an isoquinoline ring with a methyl group attached at the 1-position. The hydrochloride salt forms due to the protonation of the nitrogen atom by hydrochloric acid.
properties
IUPAC Name |
1-methylisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-7H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLAHRVSOTNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481789 | |
Record name | Isoquinoline, 1-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1-methyl-, hydrochloride | |
CAS RN |
53014-97-4 | |
Record name | Isoquinoline, 1-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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